4-Methyl-2-pentylphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-pentylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with 4-methyl-2-pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as distillation and purification to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-pentylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-Methyl-2-pentylphenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studies have explored its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-pentylphenol involves its interaction with cellular components, primarily through its phenolic hydroxyl group. This group can participate in hydrogen bonding and electron donation, affecting various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Phenol: The parent compound with a simpler structure.
4-Methylphenol (p-Cresol): A similar compound with a methyl group at the para position.
2-Isopropyl-4-methylphenol (Thymol): Another phenolic compound with antimicrobial properties.
Uniqueness: 4-Methyl-2-pentylphenol is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other phenolic compounds may not be suitable.
Properties
CAS No. |
876473-73-3 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-methyl-2-pentylphenol |
InChI |
InChI=1S/C12H18O/c1-3-4-5-6-11-9-10(2)7-8-12(11)13/h7-9,13H,3-6H2,1-2H3 |
InChI Key |
HOWYOMNTSWEROD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
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